N-(t-butyl ester-PEG2)-N-bis(PEG2-propargyl)
Overview
Description
HyNic-PEG2-Propargyl is a compound that contains a HyNic group and a propargyl group . The chemical formula is C16H22N4O3 .
Synthesis Analysis
The propargyl group in HyNic-PEG2-Propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The HyNic hydrzine moiety can easily conjugate with aldehyde group and ketone group to form a reversible hydrazone linker .Molecular Structure Analysis
The molecular weight of HyNic-PEG2-Propargyl is 318.38 .Chemical Reactions Analysis
As mentioned in the synthesis analysis, the propargyl group can react with azide-bearing compounds or biomolecules to form a stable triazole linkage . The HyNic hydrzine moiety can conjugate with aldehyde group and ketone group to form a reversible hydrazone linker .Scientific Research Applications
Enzyme Modification for Peptide Synthesis : Studies have shown that enzymes like chymotrypsin and papain, when modified with PEG2 derivatives, can catalyze peptide synthesis reactions efficiently in non-aqueous environments like benzene (Matsushima et al., 1984) (Lee et al., 1988).
Improvement of Protein Modification Techniques : New PEG2 derivatives have been developed to improve the divalent modification of proteins, enhancing their application in various fields including biomedicine (Yamasaki et al., 1998).
Application in Drug Delivery Systems : Research has been conducted on the use of PEG2-modified block copolymers for creating micelle structures that can encapsulate pharmaceutical agents, showing potential in drug delivery applications (Withey et al., 2009).
Development of Biocompatible Materials : Studies have explored the synthesis of PEG2-related derivatives for the development of biocompatible materials, such as propargyl-ended heterobifunctional PEG derivatives, which have applications in biomedical fields (Lu & Zhong, 2010).
Synthesis of Functional Polymers : Research has also focused on synthesizing functional polymers with PEG2 components for various applications, including in the fields of electronics and material science (Han et al., 2006).
Future Directions
properties
IUPAC Name |
tert-butyl 3-[2-[2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO8/c1-6-12-28-18-21-31-15-9-26(10-16-32-22-19-29-13-7-2)11-17-33-23-20-30-14-8-24(27)34-25(3,4)5/h1-2H,8-23H2,3-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTDJGZACCWQRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCN(CCOCCOCC#C)CCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(t-butyl ester-PEG2)-N-bis(PEG2-propargyl) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.